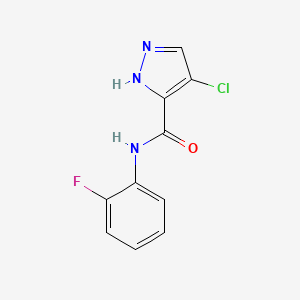
4-chloro-N-(2-fluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N~3~-(2-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a pyrazole ring, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of 4-chloro-N~3~-(2-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the pyrazole intermediate.
Formation of the carboxamide group: This can be accomplished through the reaction of the pyrazole intermediate with an appropriate amine or amide-forming reagent.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-Chloro-N~3~-(2-fluorophenyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and fluorophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of carboxylic acids and amines.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
4-Chloro-N~3~-(2-fluorophenyl)-1H-pyrazole-3-carboxamide has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chloro-N~3~-(2-fluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
4-Chloro-N~3~-(2-fluorophenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
3-Chloro-N-(2-fluorophenyl)benzamide: This compound shares structural similarities but differs in the presence of a benzamide group instead of a pyrazole ring.
2-Iodo-N-(4-bromophenyl)benzamide: Another structurally related compound, differing in the presence of iodine and bromine substituents.
The uniqueness of 4-chloro-N~3~-(2-fluorophenyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups and its resulting chemical behavior, which distinguishes it from these similar compounds.
Properties
Molecular Formula |
C10H7ClFN3O |
|---|---|
Molecular Weight |
239.63 g/mol |
IUPAC Name |
4-chloro-N-(2-fluorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H7ClFN3O/c11-6-5-13-15-9(6)10(16)14-8-4-2-1-3-7(8)12/h1-5H,(H,13,15)(H,14,16) |
InChI Key |
MIRMHANYLPCSTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=NN2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















